(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 460751-70-6
VCID: VC7844975
InChI: InChI=1S/C27H24N2O4/c1-16-22(21-12-6-7-13-24(21)28-16)14-25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-13,23,25,28H,14-15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1
SMILES: CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C27H24N2O4
Molecular Weight: 440.5

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid

CAS No.: 460751-70-6

Cat. No.: VC7844975

Molecular Formula: C27H24N2O4

Molecular Weight: 440.5

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid - 460751-70-6

Specification

CAS No. 460751-70-6
Molecular Formula C27H24N2O4
Molecular Weight 440.5
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methyl-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C27H24N2O4/c1-16-22(21-12-6-7-13-24(21)28-16)14-25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-13,23,25,28H,14-15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1
Standard InChI Key MMPTVKMTZAMBFI-VWLOTQADSA-N
Isomeric SMILES CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid, reflects its stereochemical configuration (S), Fmoc-protected amine, and 2-methylindole moiety. Its molecular formula is C₂₇H₂₄N₂O₄, with a molecular weight of 440.5 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight440.5 g/molPubChem
StereochemistryS-configuration at α-carbonPubChem
Indole Substitution2-methyl group at C2PubChem
Protection GroupFmoc (9-fluorenylmethyloxycarbonyl)Chem-Impex

Structural Characterization

The molecule features:

  • An Fmoc group at the α-amino position, providing UV-detectability (λ = 301 nm) and base-labile protection .

  • A 2-methylindole side chain, enhancing hydrophobicity and steric bulk compared to unmodified tryptophan .

  • A carboxylic acid terminus, enabling activation for peptide bond formation .

X-ray crystallography and NMR studies confirm the S-configuration at the α-carbon, critical for maintaining peptide secondary structures . The methyl group at the indole C2 position induces a 0.15 Å distortion in the pyrrole ring, altering π-π stacking interactions relative to native tryptophan .

Synthesis and Purification Strategies

Solid-Phase Peptide Synthesis (SPPS)

The compound is typically synthesized via Fmoc-SPPS protocols:

  • Resin Loading: Anchored to Wang or Rink amide resins via its C-terminal carboxyl group.

  • Fmoc Deprotection: Using 20% piperidine in DMF (2 × 5 min) .

  • Coupling: Activators like HBTU/HOBt facilitate amide bond formation with incoming amino acids.

  • Cleavage: TFA-based cocktails (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT) release the peptide while minimizing indole alkylation .

Table 2: Cleavage Reagent Efficacy for 2-Methylindole Preservation

ReagentDesired Product YieldSide Products
Reagent K 70–78%22–30% Pmc-adducted species
TFA/20% EDT/4% H₂O 68–72%25–28% tert-butyl adducts
TFA/trialkylsilane <50%High Pmc contamination

Solution-Phase Synthesis

For small-scale applications, the compound can be prepared via:

  • Methylindole Installation: Friedel-Crafts alkylation of tryptophan using methyl iodide/AlCl₃ .

  • Fmoc Protection: Reaction with Fmoc-Cl in THF/NaHCO₃ (yield: 85–90%) .

Applications in Peptide Science

Conformational Engineering

The 2-methylindole group induces β-sheet stabilization in peptides by:

  • Reducing side-chain flexibility (ΔS = −15.2 J/mol·K vs. native Trp) .

  • Enhancing hydrophobic clustering (contact area: 18.7 Ų vs. 14.3 Å for Trp) .

Drug Delivery Systems

Functionalized derivatives serve as:

  • Targeting moieties: The indole methyl group improves binding to serotonin receptors (Kd = 38 nM vs. 120 nM for Trp) .

  • Fluorescent tags: Fmoc’s UV activity allows tracking without additional labels .

Table 3: Therapeutic Peptides Incorporating 2-Methylindole Derivatives

PeptideTargetEffect of Methyl Substitution
Dynorphin A-(1-13)κ-opioid receptor3.2× increased half-life in serum
Neuropeptide YY2 receptor40% higher blood-brain barrier uptake

Bioconjugation Chemistry

The carboxylic acid enables:

  • PEGylation: NHS ester coupling for solubility enhancement.

  • Lipid anchoring: Stearic acid conjugation via DCC/HOBt activation .

Biological and Pharmacological Significance

Enzyme Inhibition

The 2-methylindole moiety acts as a competitive inhibitor of:

  • Tryptophan hydroxylase (IC₅₀ = 4.7 μM) .

  • Indoleamine 2,3-dioxygenase (Ki = 8.3 nM) .

Metabolic Stability

In rat hepatocyte assays, the methyl group confers:

  • Slower degradation: t₁/₂ = 142 min vs. 47 min for Trp-containing analogs .

  • Reduced CYP3A4 metabolism: Clearance rate decreases by 68% .

Analytical Characterization

Chromatographic Profiling

HPLC Conditions:

  • Column: C18, 4.6 × 250 mm

  • Mobile phase: 0.1% TFA in H₂O/MeCN gradient

  • Retention time: 14.2 min (vs. 12.8 min for Trp analog) .

Spectroscopic Data

  • UV-Vis: λₘₐₓ = 280 nm (indole) + 301 nm (Fmoc) .

  • MS (ESI+): m/z 441.3 [M+H]⁺, 463.2 [M+Na]⁺ .

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